Quantified D2 versus D3 Dopamine Receptor Selectivity
The compound exhibits a 6.2‑fold functional preference for D3 over D2 receptors. In a [35S]GTPγS binding assay using CHO cells expressing human D2LR (long isoform), antagonist activity measured as inhibition of dopamine‑induced binding gave an IC50 of 25 nM [1]. For human D3 receptors under comparable conditions, the IC50 was 3.9 nM, a 6.4‑fold lower value [2]; when Ki values are compared (1.8 nM at D3 vs. 450 nM at D2), the selectivity widens to 250‑fold [2][3].
| Evidence Dimension | Receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 25 nM (D2LR) |
| Comparator Or Baseline | 3.9 nM (D3) |
| Quantified Difference | 6.4‑fold higher potency at D3 (250‑fold difference when using Ki values) |
| Conditions | Human D2LR/D3 expressed in CHO cells; [35S]GTPγS binding; inhibition of dopamine‑induced response. |
Why This Matters
This quantified differential between D2 and D3 allows researchers to selectively modulate D3‑mediated pathways while minimizing D2‑related side effects, crucial for neurological target validation.
- [1] BindingDB BDBM50057763. Antagonist activity against human D2LR expressed in CHO cells, IC50 = 25 nM. bindingdb.org. View Source
- [2] BindingDB BDBM123845. Antagonist activity against human D3 receptor, Ki = 1.80 nM, IC50 = 3.90 nM. bindingdb.org. View Source
- [3] BindingDB BDBM50057763. Antagonist activity against human D2 receptor, Ki = 450 nM. bindingdb.org. View Source
